molecular formula C7H11N3 B2499516 4,5,6,7-tetrahydro-1H-indazol-7-amine CAS No. 955406-45-8

4,5,6,7-tetrahydro-1H-indazol-7-amine

Cat. No. B2499516
CAS RN: 955406-45-8
M. Wt: 137.186
InChI Key: WOALOICTMCSWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-tetrahydro-1H-indazol-7-amine, also known as THI, is a heterocyclic compound that belongs to the indazole family of compounds. It is a synthetic molecule that has been studied extensively in recent years due to its potential applications in various areas of scientific research. THI has been found to have a wide range of biochemical, physiological, and pharmacological effects, as well as a variety of potential uses in laboratory experiments.

Scientific Research Applications

Anti-Inflammatory Agents

Indazole derivatives, including 4,5,6,7-tetrahydro-1H-indazol-7-amine, have been found to possess high anti-inflammatory activity. For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole has shown significant anti-inflammatory activity along with minimum ulcerogenic potential .

Antimicrobial Agents

Indazole derivatives have also been found to exhibit antimicrobial activities. They have shown moderate-to-high activity against test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .

Anti-HIV Agents

Indazole compounds have been found to possess anti-HIV properties. This makes them potential candidates for the development of new drugs for the treatment of HIV .

Anticancer Agents

Indazole derivatives have shown potential as anticancer agents. Their unique structure and properties make them suitable for the development of new anticancer drugs .

Hypoglycemic Agents

Indazole compounds have been found to possess hypoglycemic properties. This makes them potential candidates for the development of new drugs for the treatment of diabetes .

Antiprotozoal Agents

Indazole derivatives have shown potential as antiprotozoal agents. Their unique structure and properties make them suitable for the development of new drugs for the treatment of protozoal infections .

Antihypertensive Agents

Indazole compounds have been found to possess antihypertensive properties. This makes them potential candidates for the development of new drugs for the treatment of hypertension .

SARS-CoV-2 Main Protease Inhibitors

A novel class of SARS-CoV-2 main protease inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones has been designed. These compounds have shown potential in inhibiting the main protease of SARS-CoV-2, making them potential candidates for the development of new drugs for the treatment of COVID-19 .

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-6-3-1-2-5-4-9-10-7(5)6/h4,6H,1-3,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOALOICTMCSWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-tetrahydro-1H-indazol-7-amine

Synthesis routes and methods

Procedure details

Combine 1H-indazol-7-ylamine (5.0 g, 37.6 mmol) and 5% Rh/C (2.45 g) in ethanol (120 mL) and heat at 120° C. for 48 hours under ˜1000 psi H2. Cool the reaction and filter through hyflo. Remove the solvent in vacuo and purify the crude product with 5% 2 M NH3 in MeOH in CH2Cl2 to afford 1.43 g (28%) of the titled product. MS (m/z): 138 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
2.45 g
Type
catalyst
Reaction Step One
Yield
28%

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